GRD081

Oncology Non-small cell lung cancer Glioblastoma

GRD081 is an orally available, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), developed by the Research Laboratory of Hishen Medicine Co., Ltd. (Shanghai, China).

Molecular Formula
Molecular Weight
Cat. No. B1150084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRD081
SynonymsGRD081;  GRD-081;  GRD 081.; NONE
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder

GRD081 Dual PI3K/mTOR Inhibitor: Baseline Profile for Oncology Research Procurement


GRD081 is an orally available, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), developed by the Research Laboratory of Hishen Medicine Co., Ltd. (Shanghai, China) [1]. The compound simultaneously inhibits mTORC1, mTORC2, and all four Class I PI3K isoforms (α, β, γ, δ), with particular potency against PI3Kα, a key driver in solid tumor growth [1]. GRD081 has completed 28-day subchronic toxicity evaluation in both rodent (Sprague-Dawley rats) and non-rodent (beagle dogs) species and was under consideration for Phase I clinical trial evaluation as of the most recent published report [1]. The compound is supplied as a solid powder, soluble in DMSO but not in water, with recommended storage at -20°C for long-term stability .

Why GRD081 Cannot Be Replaced by Other Dual PI3K/mTOR Inhibitors in Research Programs


Dual PI3K/mTOR inhibitors as a class show substantial inter-compound variation in isoform selectivity, pharmacokinetic behavior, and target organ toxicity—differences that directly impact experimental reproducibility and translational relevance. The Xia et al. (2013) paper explicitly identifies BEZ235, GDC-0980, SF-1126, and XL765 as comparators within this class, yet notes that GRD081 was advanced to clinical evaluation based on a specific in vivo efficacy advantage over BEZ235 in lung cancer and glioblastoma xenograft models [1]. Furthermore, the subchronic toxicity signature of GRD081—characterized by myelosuppression, immunosuppression, and moderate liver, pancreas, and kidney toxicity—was demonstrated to be largely reversible upon treatment discontinuation, a property that cannot be assumed to transfer across structural analogs without independent experimental verification [1]. Procurement of an unvalidated alternative risks introducing unknown confounds in PI3K/mTOR pathway studies.

GRD081 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


In Vivo Xenograft Tumor Growth Inhibition: GRD081 Demonstrates 2–3× Superiority Over BEZ235 in A549 and U87-MG Models

In a direct in vivo comparison, GRD081 exhibited 2–3 times higher inhibitory power than the prototypical dual PI3K/mTOR inhibitor BEZ235 (dactolisib) against A549 non-small cell lung cancer (NSCLC) and human glioblastoma U87-MG tumor xenografts in nude mice [1]. This result was obtained under the same experimental conditions and represents the strongest available differentiation metric for GRD081 over its most clinically advanced class comparator. The authors of the published toxicology study cite these efficacy findings as the rationale for advancing GRD081 to Phase I clinical evaluation [1]. It should be noted that these efficacy data were described as 'unpublished data' within the cited paper, indicating that the primary efficacy study has not been independently published in a separate peer-reviewed manuscript.

Oncology Non-small cell lung cancer Glioblastoma

In Vitro Target Engagement: GRD081 Shows Equivalent IC50 to BEZ235 Across mTORC1, mTORC2, and Four PI3K Isoforms

According to in vitro enzymatic studies cited in the Xia et al. (2013) paper, GRD081 demonstrated IC50 values similar to those of BEZ235 for inhibition of mTORC1, mTORC2, and all four Class I PI3K isoforms (α, β, γ, δ), with especially comparable potency against PI3Kα, a critical isoform in solid tumor growth [1]. In cell-based assays, GRD081 also showed similar inhibition efficacy to BEZ235 in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines [1]. For reference, published IC50 values for BEZ235 against PI3Kα, β, γ, and δ are 4 nM, 75 nM, 7 nM, and 5 nM, respectively, with mTOR inhibition at approximately 6–21 nM depending on assay conditions [2]. The paper explicitly states that GRD081's in vitro target inhibition profile is 'similar' to BEZ235, establishing pharmacological equivalence at the molecular target level while the in vivo differentiation (2–3× greater potency) suggests potential pharmacokinetic or tissue distribution advantages [1].

Kinase inhibition Target engagement PI3K signaling

Subchronic Toxicology NOAEL: GRD081 Safety Margins Established in Two-Species 28-Day GLP-Compliant Study

GRD081 is one of the few dual PI3K/mTOR inhibitors with a published, peer-reviewed subchronic toxicology dataset that establishes a no-observed-adverse-effect level (NOAEL) in both rodent and non-rodent species. Following 28-day repeated oral administration with a 14-day recovery period, the NOAEL was determined as 1 mg/kg/day for beagle dogs and less than 2 mg/kg/day for SD rats [1]. At higher doses, treatment-related mortality occurred in rats receiving 5 and 10 mg/kg/day [1]. The adverse effect profile—myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity—was consistent with on-target PI3K/mTOR pathway pharmacology [1]. Critically, most treatment-induced effects were reversible upon discontinuation [1]. For context, while BEZ235 has extensive clinical safety data from Phase I trials, a comparable published two-species subchronic GLP toxicology study with formally derived NOAEL values is not readily available in the public domain for BEZ235, GDC-0980, or XL765, making GRD081's publicly documented preclinical safety profile a distinguishing feature for risk assessment in research planning [1].

Toxicology NOAEL Preclinical safety

Pharmacologically Active Dose Defined in Same Tumor Models Used for Efficacy Benchmarking

The pharmacologically active dose of GRD081 was established at 3 mg/kg in the same U87-MG glioblastoma and A549 NSCLC xenograft models used for the BEZ235 efficacy comparison [1]. This active dose is 1.5–3× the rat NOAEL of <2 mg/kg/day, providing a quantifiable therapeutic index context that is essential for dose-range-finding in preclinical experimental design. The toxicology study dose selection was explicitly informed by this active dose, with the low-dose level in the subchronic rat study set above the pharmacologically active dose based on body surface area conversion [1]. In contrast, BEZ235 is typically administered at 25–45 mg/kg in U87-MG xenograft studies for efficacy , suggesting that GRD081 achieves comparable or superior tumor suppression at substantially lower mg/kg doses, though direct pharmacokinetic comparison data are not available.

Dose optimization Xenograft models Therapeutic window

Cross-Species Metabolic Validation Supports Translational Relevance of Preclinical Toxicology Findings

Prior to the in vivo toxicity studies, in vitro metabolism studies of GRD081 were conducted at the Center for DMPK Research, Shanghai Institute of Materia Medica, Chinese Academy of Sciences. These studies demonstrated that both beagle dog and SD rat exhibit a metabolic profile very similar to human [1]. This cross-species metabolic concordance was the basis for selecting beagle dogs and SD rats as the non-rodent and rodent species, respectively, for the subchronic toxicity evaluation [1]. For dual PI3K/mTOR inhibitors, species-specific metabolic differences can profoundly affect toxicity outcomes and limit the translational value of preclinical safety data. BEZ235, for instance, exhibits high inter-patient pharmacokinetic variability in clinical studies, complicating dose extrapolation [2]. GRD081's validated metabolic similarity across the two toxicology species and humans strengthens confidence in the predictive value of its preclinical safety dataset.

Drug metabolism Translational pharmacology DMPK

Reversibility of Target Organ Toxicity: GRD081 Treatment-Induced Effects Resolve Upon Discontinuation

The subchronic toxicity study of GRD081 incorporated a 14-day recovery period following the 28-day dosing phase, during which most treatment-induced adverse effects—including myelosuppression, immunosuppression, and hematological changes—were observed to be reversible upon treatment discontinuation [1]. This reversibility was documented at all dose levels that did not produce mortality (i.e., up to 2 mg/kg/day in rats and 4 mg/kg/day in dogs) [1]. The inclusion of a recovery phase and the demonstration of reversibility represent a more complete safety characterization than what is typically available in the public domain for preclinical dual PI3K/mTOR inhibitors. For BEZ235, published preclinical toxicity data focus primarily on in vivo efficacy models with limited systematic recovery-phase toxicology assessment, and clinical reports note challenging toxicity profiles including fatigue, diarrhea, nausea, mucositis, and elevated liver enzymes [2]. GRD081's documented reversibility provides a more nuanced safety dataset for risk-benefit assessment in preclinical study design.

Drug safety Reversibility Recovery period

GRD081 Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


In Vivo Xenograft Efficacy Studies Requiring Benchmark Comparator Validation Against BEZ235

GRD081 is the compound of choice for oncology xenograft studies where direct, quantitative comparison with the most clinically advanced dual PI3K/mTOR inhibitor (BEZ235/dactolisib) is a study objective. The documented 2–3× higher inhibitory power of GRD081 over BEZ235 in A549 NSCLC and U87-MG glioblastoma models [1], combined with its comparable in vitro target engagement profile [1], makes GRD081 uniquely suited as both an experimental agent and an internal benchmarking tool. Studies investigating PI3K/mTOR-driven tumor growth in lung cancer or glioblastoma can leverage the published 3 mg/kg pharmacologically active dose [1] to minimize compound consumption while maximizing effect size, with the added benefit of a pre-established NOAEL to guide tolerability monitoring.

Preclinical Toxicology Programs Requiring Defined NOAEL and Reversibility Data for Regulatory Submission Support

For toxicology research groups generating data packages for regulatory review, GRD081 offers a rare combination of a peer-reviewed, two-species 28-day subchronic toxicology dataset with formally derived NOAEL values (1 mg/kg/day dogs; <2 mg/kg/day rats) and a 14-day recovery-phase reversibility assessment [1]. This dataset provides a citable reference point for dose selection in investigational new drug (IND)-enabling studies. The documented adverse effect profile—myelosuppression, immunosuppression, hematological toxicity, moderate liver/pancreas/kidney toxicity—is mechanistically linked to PI3K/mTOR pathway pharmacology [1], facilitating target-specific safety pharmacology interpretation. The validated cross-species metabolic similarity (dog, rat, human) [1] further supports translational extrapolation of toxicology findings.

PI3K/mTOR Dual Inhibition Probe Studies with Documented In Vitro–In Vivo Translation

GRD081 is well-suited for mechanistic probe studies that require a dual PI3K/mTOR inhibitor with characterized in vitro-to-in vivo translation. The compound's similar in vitro IC50 profile to BEZ235 across mTORC1, mTORC2, and all four Class I PI3K isoforms [1], coupled with superior in vivo tumor suppression [1], presents an opportunity to investigate the molecular basis of the in vitro–in vivo efficacy disconnect—potentially involving differences in pharmacokinetics, tissue distribution, or target residence time. The defined 3 mg/kg active dose [1] and established solubility in DMSO (with documented storage conditions) facilitate reproducible formulation and dosing across independent laboratories.

Comparative Pharmacology Studies Across Dual PI3K/mTOR Inhibitor Chemical Series

For medicinal chemistry and chemical biology programs exploring structure-activity relationships within the imidazo[4,5-c]quinoline chemotype of dual PI3K/mTOR inhibitors, GRD081 serves as a valuable comparator compound with a published efficacy and safety dataset [1]. The paper explicitly situates GRD081 alongside BEZ235, GDC-0980, SF-1126, and XL765 as representative dual PI3K/mTOR inhibitors [1], providing a framework for class-level comparisons. Procurement of GRD081 enables direct side-by-side experimentation with BEZ235 to validate the reported 2–3× in vivo efficacy advantage and to explore whether this advantage extends to additional tumor models or combination therapy regimens beyond those already tested.

Quote Request

Request a Quote for GRD081

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.